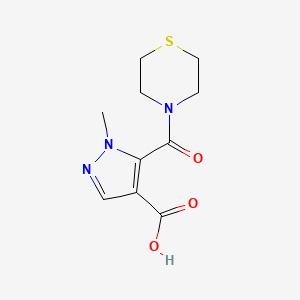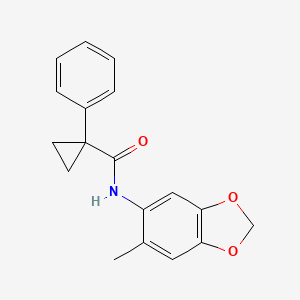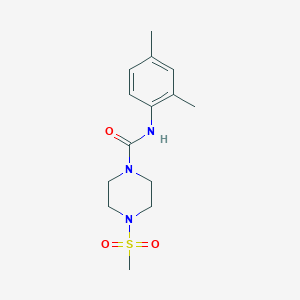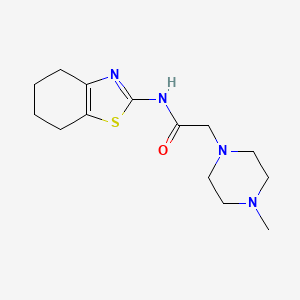![molecular formula C23H18ClNO3 B4878108 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol](/img/structure/B4878108.png)
5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol
描述
5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol, also known as BCI-121, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoxazole derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and neurodegeneration. 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has been found to inhibit the activity of protein kinases such as JNK and p38, which are involved in the regulation of cell survival and death. 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has also been found to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has been found to have various biochemical and physiological effects. In cancer cells, 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has been found to induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. In inflammation, 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has been found to reduce the production of inflammatory cytokines and chemokines by inhibiting the activity of NF-kB. In neurodegenerative diseases, 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has been found to protect neurons from oxidative stress and reduce neuroinflammation by regulating the activity of various signaling pathways.
实验室实验的优点和局限性
5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to using 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the optimal dosage and administration route for 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol have not been determined.
未来方向
There are several future directions for the study of 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the safety and efficacy of 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol in preclinical and clinical studies. Additionally, the development of new derivatives of 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol with improved efficacy and safety profiles could be a promising avenue for future research. Finally, the identification of new targets and signaling pathways that are regulated by 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol could provide new insights into the mechanisms of action of this compound.
科学研究应用
5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing the severity of inflammation. In neurodegenerative disease research, 5-(benzyloxy)-2-[4-(2-chlorophenyl)-3-methyl-5-isoxazolyl]phenol has been found to protect neurons from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
2-[4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-15-22(18-9-5-6-10-20(18)24)23(28-25-15)19-12-11-17(13-21(19)26)27-14-16-7-3-2-4-8-16/h2-13,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFATSOZWUYBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2Cl)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4878042.png)

![3,6-dimethyl-4-[(2-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4878046.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4878056.png)


![2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4878076.png)

![1-(2,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878094.png)

![N-butyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4878110.png)
![1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine](/img/structure/B4878113.png)